molecular formula C20H15FN4O B2804968 N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide CAS No. 1181508-02-0

N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide

Cat. No.: B2804968
CAS No.: 1181508-02-0
M. Wt: 346.365
InChI Key: OBJUPUVFOQTOAS-UHFFFAOYSA-N
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Description

N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide is a complex organic compound featuring a benzimidazole ring fused to a pyridine ring, and an acetamide group attached to a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide typically involves multiple steps. One common approach is the reaction of 6-aminopyridin-3-yl with benzimidazole derivatives under specific conditions to form the benzimidazolyl-pyridine core. Subsequently, the fluorophenyl group is introduced through a nucleophilic substitution reaction with 3-fluorophenylacetyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This includes the use of catalysts, controlled temperatures, and purification techniques to ensure the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: The benzimidazole ring can be reduced to form benzimidazolylamine derivatives.

  • Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base such as triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Benzimidazolylamine derivatives.

  • Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide is studied for its potential biological activities. It has shown promise in antimicrobial, anticancer, and anti-inflammatory assays.

Medicine: The compound is being investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The benzimidazole and pyridine rings can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound's binding affinity and specificity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors on cell surfaces, influencing signal transduction pathways.

Comparison with Similar Compounds

  • Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents and functional groups.

  • Pyridine derivatives: These compounds contain the pyridine ring and vary in their substituents and attached groups.

  • Fluorophenyl derivatives: These compounds feature fluorophenyl groups and differ in their core structures.

Uniqueness: N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide stands out due to its unique combination of benzimidazole, pyridine, and fluorophenyl groups. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O/c21-15-5-3-4-14(10-15)11-20(26)24-16-8-9-19(22-12-16)25-13-23-17-6-1-2-7-18(17)25/h1-10,12-13H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJUPUVFOQTOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)NC(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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